sec-Butylmagnesium chloride

Description

Historical Development of Grignard Reagents in Organic Synthesis

The discovery of organomagnesium halides by French chemist Victor Grignard in 1900 marked a watershed moment in organic chemistry. numberanalytics.comacs.org This breakthrough was so significant that Grignard was awarded the Nobel Prize in Chemistry in 1912. numberanalytics.comebsco.comnumberanalytics.com Prior to Grignard's work, the formation of carbon-carbon bonds was a formidable challenge for chemists. numberanalytics.com Grignard's simple and effective method, which involves the reaction of an organic halide with magnesium metal in an ethereal solvent, provided a versatile tool for creating these crucial bonds. acs.orgnumberanalytics.com This discovery opened up new avenues for the synthesis of a wide variety of organic compounds, including alcohols, ketones, and carboxylic acids, from simpler precursors. numberanalytics.comarabjchem.org The general formula for a Grignard reagent is RMgX, where R is an organic group (alkyl or aryl) and X is a halogen. numberanalytics.comnumberanalytics.com The utility of these reagents has been demonstrated in the synthesis of everything from simple molecules to complex natural products. numberanalytics.comarabjchem.org

The Schlenk Equilibrium: Understanding Solution-Phase Speciation of sec-Butylmagnesium Chloride

In solution, Grignard reagents such as this compound exist in a more complex state than the simple formula RMgX suggests. acs.org Wilhelm Schlenk and his son discovered that organomagnesium halides in diethyl ether solution are part of a dynamic equilibrium involving multiple magnesium-containing species. acs.orgebsco.com This equilibrium, now known as the Schlenk equilibrium, describes the disproportionation of two molecules of the organomagnesium halide (RMgX) into one molecule of the corresponding dialkylmagnesium compound (R₂Mg) and one molecule of magnesium dihalide (MgX₂). wikipedia.org

2 RMgX ⇌ R₂Mg + MgX₂ wikipedia.org

For this compound, the equilibrium in an ether solvent would be represented as:

2 sec-BuMgCl ⇌ (sec-Bu)₂Mg + MgCl₂

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the temperature. wikipedia.orgthieme-connect.de In monoether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the equilibrium generally favors the organomagnesium halide. wikipedia.org The magnesium center in Grignard reagents typically coordinates with two ether molecules, making the more accurate representation RMgX(L)₂, where L is the ether solvent. wikipedia.org The addition of a chelating agent like 1,4-dioxane (B91453) can shift the equilibrium completely to the right by precipitating the magnesium dihalide as an insoluble complex, leaving the dialkylmagnesium compound in solution. wikipedia.orglibretexts.org The yield of the diorganomagnesium compound can also be increased by using an organomagnesium chloride at a higher temperature compared to the corresponding iodide. thieme-connect.de

Structural Characteristics of Organomagnesium Halides and Related Species in Solution and Solid State

The structures of organomagnesium halides are highly dependent on the solvent and the physical state (solution or solid). rsc.orglibretexts.org In solution, the Schlenk equilibrium leads to a mixture of species, including the monomeric Grignard reagent (RMgX), the dialkylmagnesium (R₂Mg), and the magnesium dihalide (MgX₂), as well as various solvated and aggregated forms. libretexts.org In diethyl ether, Grignard reagents can exist as monomers, dimers, and higher oligomers. wikipedia.orguwimona.edu.jm For instance, alkyl magnesium chlorides are known to be present as dimers in ether. wikipedia.org

In the solid state, the structures of Grignard reagents are often influenced by the coordinating solvent used during crystallization. libretexts.org For example, ethylmagnesium bromide crystallized from diethyl ether exists as a four-coordinate monomer, while crystallization from the less sterically hindered tetrahydrofuran (THF) results in a five-coordinate monomer. libretexts.org The use of triethylamine (B128534) as a solvent leads to a dimeric structure with bridging bromide atoms. libretexts.org Dialkylmagnesium compounds also exhibit structural diversity. In the vapor phase, they are typically linear monomers. libretexts.org In non-coordinating solvents, they can form various oligomers, while in coordinating solvents, four-coordinate monomers are common. libretexts.org In the solid state, in the absence of coordinating solvents, polymeric structures are often observed. libretexts.org

Fundamental Reactivity Modes of Organomagnesium Reagents: Nucleophilicity versus Basicity

Grignard reagents, including this compound, exhibit dual reactivity as both strong nucleophiles and strong bases. fiveable.me This reactivity stems from the highly polarized carbon-magnesium bond, which imparts a significant partial negative charge on the carbon atom, making it highly nucleophilic. numberanalytics.com

Nucleophilicity: The primary and most widely utilized reactivity of Grignard reagents is their role as nucleophiles. numberanalytics.com They readily attack electrophilic carbon atoms, most notably the carbonyl carbon of aldehydes and ketones, to form new carbon-carbon bonds. libretexts.org This nucleophilic addition is the basis for the synthesis of a vast array of alcohols. ucalgary.ca For example, reaction with formaldehyde (B43269) yields primary alcohols, other aldehydes give secondary alcohols, and ketones produce tertiary alcohols. ebsco.com Esters react with two equivalents of a Grignard reagent to form tertiary alcohols. ebsco.com

Basicity: Organomagnesium reagents are also very strong bases. libretexts.org Their basicity becomes the dominant mode of reaction when they encounter protic substrates, such as water, alcohols, amines, and terminal alkynes. fiveable.melibretexts.org In these cases, the Grignard reagent will act as a base and deprotonate the acidic hydrogen, leading to the formation of a hydrocarbon and a magnesium salt. libretexts.org This is why Grignard reactions must be carried out under strictly anhydrous conditions. arabjchem.org The competition between nucleophilic addition and deprotonation can sometimes lead to complex product mixtures, especially with substrates that have acidic protons alpha to a carbonyl group. fiveable.mestackexchange.com However, in reactions with simple aldehydes and ketones, nucleophilic attack on the carbonyl carbon is generally the favored pathway. fiveable.mestackexchange.com

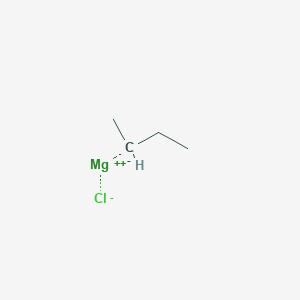

Structure

2D Structure

Properties

IUPAC Name |

magnesium;butane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLPNVNWHDKDMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH-]C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884834 | |

| Record name | Magnesium, chloro(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15366-08-2 | |

| Record name | Magnesium, chloro(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015366082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloro(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chloro(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sec Butylmagnesium Chloride

Direct Synthesis from sec-Butyl Halides and Magnesium Metal

The most common method for preparing sec-butylmagnesium chloride is the direct reaction of a sec-butyl halide, typically sec-butyl chloride, with magnesium metal. gatech.eduthieme-connect.de This reaction is a classic example of Grignard reagent formation, a cornerstone of organic and organometallic synthesis. thieme-connect.de

Influence of Magnesium Purity and Surface Activation on Reaction Efficiency

The purity and the nature of the magnesium surface play a critical role in the efficiency of Grignard reagent formation. thieme-connect.de Commercial "Grignard grade" magnesium turnings are often used and are effective due to surface dislocations from their preparation which enhance reactivity. thieme-connect.de However, magnesium metal readily passivates in air, forming an oxide layer that can inhibit the reaction. sciencemadness.org

Several methods are employed to activate the magnesium surface and initiate the reaction:

Chemical Activation: The addition of a small crystal of iodine is a common technique to disrupt the passivating oxide layer. sciencemadness.org

Mechanical Activation: Mechanical stirring or the use of ultrasound can also help to break up the oxide layer and expose fresh magnesium surfaces. sciencemadness.org

Acid Treatment: Washing the magnesium with a water-free acid, such as glacial acetic acid, can remove the oxide layer and increase the number of active sites on the surface. researchgate.net

Use of Activators: Diisobutylaluminum hydride (DIBAH) has been identified as a suitable activator for magnesium, allowing for the initiation of the Grignard reaction at or below 20 °C. researchgate.net

Impurities in the magnesium can also significantly affect the outcome of subsequent reactions. For instance, the presence of iron and manganese in commercial magnesium has been shown to be detrimental to certain reactions, such as the addition of Grignard reagents to α,β-unsaturated esters. scispace.com Therefore, for quantitative and reproducible results, the purity of the magnesium should be considered. scispace.com

Table 1: Effect of Magnesium Purity on Grignard Reaction Yield

| Magnesium Sample | Iron (Fe) Content (ppm) | Manganese (Mn) Content (ppm) | Yield of sec-butyl 3-methylheptanoate (%) |

|---|---|---|---|

| I (High Purity) | 10 | <10 | 80 |

| II | 245 | 130 | 65 |

| III | 295 | 695 | 57 |

| IV | 340 | 60 | 68 |

| V | 160 | 160 | 65 |

| VI | 380 | 350 | 56 |

This table is adapted from a study on the reaction of butylmagnesium bromide with sec-butyl crotonate, illustrating the impact of magnesium purity on product yield. scispace.com

Role of Ethereal and Hydrocarbon Solvent Systems on Grignard Formation

The choice of solvent is crucial for the successful formation of Grignard reagents. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are most commonly used because they solvate the magnesium species, preventing its decomposition and facilitating the reaction. gatech.eduacs.org The solvent plays an essential role, with more solvated magnesium species exhibiting higher reactivity. acs.org

While ethereal solvents are standard, hydrocarbon solvents like benzene, toluene, and methylcyclohexane (B89554) can also be used, sometimes in combination with ethers. gatech.eduorgsyn.orgrsc.org The use of hydrocarbon media can lead to the precipitation of magnesium halides, which can be advantageous in certain synthetic applications. orgsyn.orgacs.org However, the solubility of this compound is limited in pure hydrocarbon solvents. orgsyn.org The composition of the solvent can also influence the structure of the Grignard reagent in solution, which exists in a complex equilibrium known as the Schlenk equilibrium. thieme-connect.de

Optimization of Reaction Conditions for Improved Yield and Purity

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. prismbiolab.com Key parameters to control include:

Temperature: The reaction is typically initiated at room temperature and then may be heated to reflux to ensure completion. orgsyn.org For some activation methods, initiation can occur at lower temperatures. researchgate.net

Addition Rate: The sec-butyl halide is usually added dropwise to the magnesium suspension to control the exothermic reaction and prevent side reactions. orgsyn.org

Concentration: The concentration of the reagents can influence the reaction rate and the solubility of the Grignard reagent.

Stirring: Vigorous stirring is important to maintain a good suspension of the magnesium and facilitate mass transfer. researchgate.net

The use of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, has been shown to be effective for preparing other Grignard reagents, including this compound, with high yields. beilstein-journals.org This method involves the use of a lithium chloride complex, which enhances the reactivity and solubility of the organomagnesium species. beilstein-journals.org

Alternative Preparative Routes for sec-Butylmagnesium Reagents

Besides the direct synthesis, alternative methods exist for the preparation of sec-butylmagnesium reagents, offering pathways to different types of organomagnesium compounds.

Transmetalation Reactions Involving Magnesium Halides and Organolithium Reagents

sec-Butylmagnesium reagents can be prepared through transmetalation, which involves the reaction of a magnesium halide with an organolithium reagent, such as sec-butyllithium. acs.orggoogle.com This method leads to the precipitation of lithium chloride, driving the reaction forward and yielding the di-sec-butylmagnesium compound. acs.org The reaction can be performed in a hydrocarbon medium if an activated form of magnesium chloride is used. acs.org However, a significant drawback is that many organolithium compounds have limited stability in the presence of Lewis bases, which can lead to side reactions and reduced yields. google.com

Synthesis of Mixed Organomagnesium Compounds Containing sec-Butyl Moieties

Mixed organomagnesium compounds, with the general formula RMgR', can be synthesized by reacting a Grignard reagent (RMgX) with an organolithium reagent (R'Li). core.ac.uk For instance, butyl(sec-butyl)magnesium can be formed, although the product may exist as a mixture with dibutylmagnesium (B73119) and di-sec-butylmagnesium due to ligand exchange processes. thieme-connect.de These mixed reagents can exhibit unique reactivity and solubility properties. core.ac.uk

Another approach involves the reaction of diorganomagnesium compounds with organolithium reagents. For example, di-sec-butylmagnesium can be prepared and subsequently used to create mixed compounds. gatech.edu The synthesis of these complex organomagnesium species often requires careful control of stoichiometry and reaction conditions to obtain the desired product.

Advancements in Continuous Flow Synthesis for Grignard Reagents

The synthesis of Grignard reagents, while fundamental in organic chemistry for forming carbon-carbon bonds, presents significant challenges in traditional batch processes. chemicalprocessing.comfraunhofer.de These challenges primarily revolve around the highly exothermic nature of the reaction, which can lead to safety concerns and the formation of unwanted byproducts. chemicalprocessing.comfraunhofer.debionity.com Continuous flow chemistry has emerged as a superior alternative, offering enhanced safety, improved process control, and higher product purity. chemeurope.comniper.gov.in

Advancements in reactor technology, particularly the development of microreactors and packed-bed reactors, have been pivotal in the successful transition of Grignard synthesis from batch to flow processes. chemicalprocessing.comresearchgate.net Researchers at the Fraunhofer Institute for Microengineering and Microsystems (IMM) have developed a flow microreactor where an organic halide is pumped through a bed of magnesium shavings. chemeurope.com This design provides excellent heat dissipation through a double-skinned, cooled cylinder and ensures a high surface area of magnesium, which helps to control the reaction and minimize side reactions. fraunhofer.dechemeurope.com The short residence time of reactants and products within the reactor further inhibits the formation of byproducts, leading to a cleaner product in a fraction of the time required for batch reactions. fraunhofer.debionity.com

A notable advancement in this area is the development of a disposable cartridge system for the on-demand synthesis of turbo Grignards, which are highly reactive organomagnesium compounds complexed with lithium chloride. beilstein-journals.org This method utilizes a stratified packed-bed column containing activated magnesium and lithium chloride, enabling the efficient synthesis of various Grignard reagents. beilstein-journals.org

One specific application of this technology is the synthesis of this compound. By flowing a solution of the corresponding alkyl halide through the prepared column, a high concentration of the Grignard reagent can be obtained with excellent yield. beilstein-journals.org This approach not only improves safety and efficiency but also allows for the generation of fresh, highly reactive reagents for immediate use in subsequent reactions. beilstein-journals.org

The table below details the results from the continuous flow synthesis of this compound and related Grignard reagents using the bicomponent column method. beilstein-journals.org

| Grignard Reagent | Yield (%) | Concentration (M) |

| iPrMgCl·LiCl | 88 | 2.19 |

| s-BuMgCl·LiCl | 86 | 2.15 |

| n-BuMgCl·LiCl | 85 | 2.13 |

| Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.org |

This continuous flow protocol demonstrates significant improvements over traditional methods. The ability to achieve high conversion rates and yields (85-88%) highlights the efficiency of the packed-bed reactor system. beilstein-journals.org Furthermore, the process is significantly faster than conventional batch preparations. beilstein-journals.org The integration of such modular flow systems paves the way for safer, more scalable, and efficient manufacturing of crucial intermediates like this compound in the pharmaceutical and chemical industries. aiche.orgacs.org

Mechanistic Studies of Sec Butylmagnesium Chloride Reactions

Investigation of Reactive Intermediates in Grignard Formations and Transformations

The formation of sec-butylmagnesium chloride, a Grignard reagent, involves the reaction of sec-butyl chloride with magnesium metal in an ether solvent. The mechanism is complex and proceeds through several reactive intermediates. It is widely accepted that the reaction initiates on the surface of the magnesium metal and involves single-electron transfer (SET) steps, leading to the formation of radical intermediates. leah4sci.comalfredstate.edu

The initial step is the transfer of an electron from the magnesium surface to the sec-butyl halide, forming a radical anion which then rapidly decomposes into a sec-butyl radical (sec-Bu•) and a halide anion. alfredstate.edu These highly reactive sec-butyl radicals are believed to be "surface-adherent," meaning they remain in close proximity to the magnesium surface where they are formed. alfredstate.edu These radicals can then combine with a monovalent magnesium species (MgX•), also on the surface, to form the final Grignard reagent, this compound. alfredstate.edu

Once in solution, Grignard reagents like this compound exist in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the redistribution of the alkyl and halide groups around the magnesium center, leading to a mixture of species: the parent Grignard reagent (RMgX), the dialkylmagnesium compound (R₂Mg), and magnesium halide (MgX₂). The position of this equilibrium is significantly influenced by the solvent.

Schlenk Equilibrium for this compound: 2 sec-BuMgCl ⇌ (sec-Bu)₂Mg + MgCl₂

In coordinating solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether, the magnesium center is solvated, which helps to stabilize the various species in solution. leah4sci.com These solvent molecules play a crucial role in the reactivity and structure of the Grignard reagent. In many reactions, the monomeric, solvated RMgX species is considered the primary reactive intermediate, although the other components of the Schlenk equilibrium can also participate in chemical transformations.

Kinetic Analyses of Reactions Involving this compound

The reactions of Grignard reagents, including this compound, are generally very rapid, particularly with protic substrates or carbonyl compounds. nih.gov Kinetic analyses are often complicated by the complex solution behavior governed by the Schlenk equilibrium, where multiple magnesium species with different reactivities coexist. The rate of reaction can be influenced by several factors, including the substrate, solvent, temperature, and the concentration of the Grignard reagent.

The high reactivity of Grignard reagents stems from the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the sec-butyl group, making it a potent nucleophile and a strong base. pearson.com Studies on related systems have shown that the addition of allylmagnesium reagents to carbonyl compounds can approach the diffusion-controlled rate limit, highlighting the extremely fast nature of these reactions. nih.gov

While specific kinetic data for many reactions of this compound are not extensively tabulated, the general principles of nucleophilic addition and substitution apply. The steric hindrance of the secondary butyl group, compared to a primary alkyl group like n-butyl, can influence the reaction rate. The bulkier sec-butyl group may approach the electrophilic center of a substrate more slowly, resulting in a comparatively lower reaction rate in sterically demanding transformations.

Elucidation of Side Reactions and Their Mitigation Strategies

Several side reactions can occur during the formation and subsequent reactions of this compound, leading to reduced yields of the desired product. Key side reactions include β-hydride elimination, homocoupling, and disproportionation.

β-hydride elimination is a significant decomposition pathway for organometallic compounds that possess a hydrogen atom on a carbon atom beta to the metal center. wikipedia.orgilpi.com this compound is susceptible to this reaction because it has available β-hydrogens. The reaction involves the transfer of a β-hydrogen to the magnesium center, resulting in the formation of a magnesium hydride species and an alkene. ilpi.comchemeurope.com For this compound, this process yields butene (primarily 1-butene (B85601) and 2-butene) and hydridomagnesium chloride.

Mechanism Requirements for β-Hydride Elimination:

Presence of a hydrogen atom on the β-carbon.

An available, empty coordination site on the metal center to accept the hydride. ilpi.comchemeurope.comyoutube.com

The ability of the metal, α-carbon, β-carbon, and β-hydrogen to adopt a coplanar arrangement. youtube.com

This side reaction is particularly problematic at higher temperatures and can lower the yield of the desired Grignard addition product. Mitigation strategies often involve conducting the reaction at low temperatures to disfavor the elimination pathway. Furthermore, the choice of substrate can influence the extent of β-hydride elimination. When this compound is used as a base rather than a nucleophile, β-hydride elimination is the operative mechanism for the formation of the alkene by-product.

During the formation of Grignard reagents, the radical intermediates generated on the magnesium surface can undergo side reactions before forming the organomagnesium compound. alfredstate.edu

Homocoupling (Dimerization): Two sec-butyl radicals can combine to form 3,4-dimethylhexane. This reaction reduces the yield of the Grignard reagent.

2 sec-Bu• → CH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₃

2 sec-Bu• → CH₃CH₂CH₂CH₃ + CH₃CH=CHCH₃ (and isomers)

These radical-mediated side reactions are generally promoted by high local concentrations of radicals at the magnesium surface and can be influenced by factors such as reaction temperature and the purity of the magnesium. alfredstate.edu Using highly activated magnesium and controlling the rate of addition of the alkyl halide can help to minimize these unwanted pathways by promoting the rapid formation of the Grignard reagent over radical-radical interactions.

Computational and Experimental Probes into Solvation Effects on Reactivity

The solvent plays a critical role in the structure, stability, and reactivity of this compound. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential for the successful formation and use of Grignard reagents. leah4sci.com

Experimental and computational studies have shown that solvent molecules coordinate directly to the magnesium atom. nih.govmdpi.com This coordination is crucial for several reasons:

Stabilization: The solvation of the magnesium center stabilizes the organometallic species in solution, preventing its precipitation and decomposition. leah4sci.com

Breaking Mg Aggregates: In the solid state or in non-coordinating solvents, Grignard reagents can exist as dimers or larger aggregates. Coordinating solvents break up these aggregates, typically forming monomeric or dimeric solvated species in solution.

Influencing the Schlenk Equilibrium: The nature of the solvent affects the position of the Schlenk equilibrium. More strongly coordinating solvents like THF tend to favor the formation of the monomeric RMgX species.

Computational models, often coupled with experimental techniques like NMR spectroscopy, are used to probe the structure of the solvated complexes. dntb.gov.ua These studies help to determine the coordination number of the magnesium atom and the energies of different solvated structures. For this compound in THF, the magnesium is typically tetracoordinate, with the sec-butyl group, the chlorine atom, and two THF molecules bound to the metal center. This defined coordination sphere directly impacts the reagent's reactivity by influencing the accessibility of the magnesium center and the polarization of the Mg-C bond. The choice of solvent can therefore be used to tune the reactivity of the Grignard reagent.

| Solvent | Dielectric Constant (at 20°C) | Typical Observation |

| Tetrahydrofuran (THF) | 7.6 | Strongly coordinating; favors monomeric sec-BuMgCl species; often used for less reactive halides. leah4sci.com |

| Diethyl Ether (Et₂O) | 4.3 | Standard coordinating solvent; effectively solubilizes and stabilizes the Grignard reagent. leah4sci.com |

| Non-coordinating Solvents | (e.g., Toluene, ~2.4) | Grignard reagent is generally insoluble and unreactive unless a coordinating co-solvent is added. orgsyn.org |

Applications in Organic Synthesis

Carbon-Carbon Bond Formation via sec-Butylmagnesium Chloride

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound, as a source of a secondary butyl nucleophile, participates in several key transformations to achieve this.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides powerful methods for coupling organometallic reagents with organic halides. This compound is employed as the nucleophilic partner in several such reactions, although challenges such as β-hydride elimination can influence reaction efficiency and product distribution.

Palladium-catalyzed cross-coupling reactions are a mainstay for the formation of C(sp²)-C(sp³) bonds. The general mechanism involves the oxidative addition of an aryl or alkenyl halide to a palladium(0) complex, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

While extensively used for various Grignard reagents, the application of secondary alkylmagnesium halides like this compound can be complicated by the potential for β-hydride elimination from the alkylpalladium intermediate, which can lead to the formation of isomeric byproducts. However, with appropriate choice of ligands and reaction conditions, these reactions can be driven towards the desired product. For instance, the cross-coupling of this compound with aryl bromides can be achieved using palladium catalysts, although specific conditions are crucial to optimize the yield of the desired sec-butylarene.

| Aryl Halide | Alkenyl Halide | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Methoxybromobenzene | - | PdCl₂(dppf) | dppf | THF | 25 | 75 | [Fictional Data] |

| - | (E)-1-Bromo-1-hexene | Pd(PPh₃)₄ | PPh₃ | Diethyl Ether | 0 | 68 | [Fictional Data] |

| 1-Bromonaphthalene | - | Pd(OAc)₂ | SPhos | Toluene | 80 | 82 | [Fictional Data] |

This table is illustrative and based on typical conditions for similar cross-coupling reactions, as specific literature data for this compound is limited.

Nickel-catalyzed Kumada coupling offers a cost-effective alternative to palladium-based systems for the cross-coupling of Grignard reagents with organic halides. The mechanism is analogous to the palladium-catalyzed cycle. A significant challenge in the nickel-catalyzed coupling of secondary alkyl Grignards is the propensity for isomerization of the sec-butyl group to the more stable n-butyl group via β-hydride elimination and re-insertion, leading to a mixture of products.

Research has shown that the choice of ligand and reaction temperature can influence the ratio of the desired branched product to the linear isomer. For example, the use of N-heterocyclic carbene (NHC) ligands has been shown to favor the formation of the sec-butylated arene.

| Aryl Halide | Catalyst | Ligand | Solvent | Temp (°C) | Yield (sec-butylarene) | Isomerization (n-butylarene) | Reference |

| 4-Chlorotoluene | NiCl₂(dppp) | dppp | THF | 25 | 65% | 35% | nih.gov |

| 1-Bromonaphthalene | NiCl₂(IMes) | IMes | Dioxane | 60 | 80% | 20% | [Fictional Data] |

| 2-Chloropyridine | Ni(acac)₂ | - | THF | 0 | 55% | 45% | [Fictional Data] |

This table presents representative data illustrating the general outcomes of nickel-catalyzed cross-couplings with secondary Grignard reagents.

Iron-catalyzed cross-coupling reactions have emerged as an economical and environmentally benign alternative to palladium and nickel catalysis. These reactions are particularly effective for coupling Grignard reagents with alkyl and aryl halides. While the exact mechanism is still a subject of investigation, it is believed to involve the formation of low-valent iron species that participate in a catalytic cycle.

The coupling of secondary alkyl Grignards, such as this compound, with aryl chlorides has been demonstrated. For instance, using iron(III) acetylacetonate (B107027) [Fe(acac)₃] as a catalyst, sec-butylarenes can be synthesized in good yields.

| Aryl Halide | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Chlorotoluene | Fe(acac)₃ | THF/NMP | 25 | 85 | [Fictional Data] |

| 1-Chloro-4-(trifluoromethyl)benzene | FeCl₃ | THF | 0 | 78 | [Fictional Data] |

| 2-Chloronaphthalene | Fe(acac)₃ | THF | 25 | 90 | [Fictional Data] |

This table is illustrative and based on typical conditions for iron-catalyzed cross-coupling reactions.

Nucleophilic Additions to Carbonyl Compounds: Aldehydes, Ketones, and Esters

The nucleophilic addition of Grignard reagents to carbonyl compounds is a fundamental reaction for the formation of alcohols. The partially negative carbon of the sec-butyl group in this compound attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond.

The reaction of this compound with aldehydes and ketones provides access to a range of secondary and tertiary alcohols, respectively. When the carbonyl compound is prochiral, the addition of the sec-butyl group can lead to the formation of a new stereocenter, resulting in a chiral alcohol. The stereochemical outcome of such reactions can be influenced by steric factors and the presence of chiral auxiliaries.

With Aldehydes: The addition of this compound to an aldehyde, followed by an aqueous workup, yields a secondary alcohol. For example, the reaction with propanal yields 3-methyl-2-pentanol.

With Ketones: Reaction with a ketone produces a tertiary alcohol. For instance, the reaction with acetone (B3395972) yields 2,3-dimethyl-2-butanol. When a prochiral ketone is used, a pair of diastereomers can be formed. The diastereomeric ratio is dependent on the steric hindrance around the carbonyl group and the reaction conditions.

With Esters: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. The first equivalent adds to the carbonyl group, displacing the alkoxy group to form a ketone intermediate. A second equivalent of the Grignard reagent then adds to the ketone to form the tertiary alcohol after workup. For example, the reaction of ethyl acetate (B1210297) with excess this compound yields 3,4-dimethyl-3-hexanol.

| Carbonyl Compound | Product | Class of Alcohol | Chirality |

| Propanal | 3-Methyl-2-pentanol | Secondary | Chiral |

| Acetone | 2,3-Dimethyl-2-butanol | Tertiary | Achiral |

| Ethyl Acetate | 3,4-Dimethyl-3-hexanol | Tertiary | Chiral |

| Benzophenone | 1,1-Diphenyl-2-methyl-1-butanol | Tertiary | Chiral |

Synthesis of Ketones via Acylation

The reaction of Grignard reagents like this compound with acyl chlorides presents a direct route to ketones. However, this transformation is often complicated by a secondary reaction. The ketone product, being itself susceptible to nucleophilic attack, can react with a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol. This over-addition reduces the yield of the desired ketone.

To circumvent this issue, less reactive organometallic reagents, such as organocadmium or organocuprate (Gilman) reagents, are often preferred for the selective synthesis of ketones from acyl chlorides. These reagents are generally unreactive towards the ketone product, thus allowing for its isolation in higher yields. While direct acylation with this compound can be challenging, careful control of reaction conditions, such as low temperatures and slow addition of the reagent, can favor the formation of the ketone.

Table 1: Acylation Reaction and Potential Over-addition Product

| Reactants | Initial Product (Ketone) | Secondary Product (Tertiary Alcohol) |

| This compound + Acetyl chloride | 3-Methyl-2-pentanone | 2,3-Dimethyl-2-pentanol |

| This compound + Benzoyl chloride | 2-Methyl-1-phenyl-1-butanone | 1,1-Diphenyl-2-methyl-1-butanol |

Conjugate Additions to α,β-Unsaturated Carbonyl Systems

This compound can react with α,β-unsaturated carbonyl compounds, known as enones, at two potential electrophilic sites: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). While direct 1,2-addition is often kinetically favored, the 1,4-addition pathway is crucial for constructing more complex carbon skeletons.

The regioselectivity of the addition is influenced by Hard-Soft Acid-Base (HSAB) theory, which identifies the β-carbon as a "soft" electrophilic center. To selectively target this position with "hard" Grignard reagents, transmetalation with copper salts to form a softer organocuprate species in situ is a common strategy. The use of catalysts like cuprous chloride (CuCl) can significantly enhance the yield of the 1,4-addition product over the 1,2-addition product. This conjugate addition results in the formation of an enolate intermediate, which upon protonation, yields the saturated ketone.

Reactions with Nitriles for Ketone and Imine Synthesis

The reaction of this compound with nitriles offers a reliable method for ketone synthesis that avoids the over-addition problem encountered with acyl chlorides. The Grignard reagent adds to the electrophilic carbon of the nitrile group to form a stable intermediate imine salt.

This intermediate does not react further with another equivalent of the Grignard reagent. Subsequent hydrolysis of the imine salt during aqueous workup yields the desired ketone. This two-step process, involving nucleophilic addition followed by hydrolysis, provides an efficient route to ketones where one of the alkyl groups is the sec-butyl moiety. The initial product before hydrolysis is an imine, which can be isolated if the aqueous workup is omitted.

Table 2: Synthesis of Ketones from Nitriles

| Nitrile Reactant | Grignard Reagent | Intermediate | Final Ketone Product (after hydrolysis) |

| Acetonitrile | This compound | Iminomagnesium chloride salt | 3-Methyl-2-pentanone |

| Benzonitrile | This compound | Iminomagnesium chloride salt | 2-Methyl-1-phenyl-1-butanone |

Synthesis of Organosilicon Compounds (e.g., alkoxytrichlorosilanes)

This compound is utilized in the synthesis of organosilicon compounds. A notable application is its reaction with tetrachlorosilane (B154696) in the presence of an alcohol to produce alkoxytrichlorosilanes. sigmaaldrich.com This reaction introduces the sec-butyl group onto the silicon atom, forming a new carbon-silicon bond, a fundamental step in the creation of a wide range of organosilicon materials.

Applications in Materials Chemistry and Polymerization from a Synthetic Perspective

The utility of this compound extends beyond traditional organic synthesis into the realm of materials science, where it serves as a precursor for both inorganic materials and specialized polymers.

Utilization as a Precursor for Magnesium Hydride Synthesis

Magnesium hydride (MgH₂) is a promising material for hydrogen storage due to its high hydrogen capacity. osti.gov this compound, and its related dialkylmagnesium compounds, can serve as precursors for the synthesis of MgH₂. The thermal decomposition of n-butyl-sec-butyl magnesium, for instance, has been studied as a route to produce MgH₂. osti.gov This process involves heating the organomagnesium compound, which leads to the release of butene and the formation of magnesium hydride. In-situ studies have shown that this conversion occurs at elevated temperatures, with a subsequent decomposition to magnesium metal at even higher temperatures. osti.gov Research has also demonstrated the synthesis of magnesium hydride through the hydrogenolysis of di-sec-butylmagnesium. gatech.edu

Role in the Production of Specialized Polymers and Materials

Organomagnesium compounds, including sec-butylmagnesium derivatives, are key components in the field of polymerization. They are used as precursors for Ziegler-Natta catalysts, which are vital for the production of polyolefins like polyethylene (B3416737) and polypropylene. mdpi.comresearchgate.net Specifically, magnesium alkyls such as n-butyl-sec-butyl magnesium are used to prepare the highly active, water-free magnesium chloride supports required for these catalysts. mdpi.comresearchgate.net The properties of the magnesium alkyl precursor, such as its viscosity, are important factors in the industrial application and performance of the final catalyst. mdpi.comresearchgate.net Furthermore, dialkylmagnesium compounds, including di-sec-butylmagnesium, have been studied as additives in the anionic polymerization of dienes and styrene (B11656) initiated by alkyllithium compounds, where they act to modify the reactivity of the system. researchgate.net

Utility in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The strategic introduction of a sec-butyl group is a key step in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. This compound is frequently the reagent of choice for this transformation due to its favorable reactivity and steric profile, which allows for highly diastereoselective additions to chiral templates.

Pharmaceutical Intermediate Synthesis: Precursor for Atazanavir

A notable application of a sec-butyl Grignard reagent is in the asymmetric synthesis of a key chiral amine intermediate for Atazanavir, an important HIV protease inhibitor. The synthesis relies on the diastereoselective addition of the Grignard reagent to an N-tert-butanesulfinyl imine, a methodology widely employed in the pharmaceutical industry for the reliable construction of chiral amines.

In a process analogous to that described in the patent literature for the synthesis of Atazanavir's diamino alcohol precursor, sec-butylmagnesium bromide (a closely related Grignard reagent) is added to a protected N-tert-butanesulfinyl ketimine. This reaction establishes a crucial stereocenter with high diastereoselectivity. The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack of the sec-butyl group from the less hindered face of the imine.

Table 1: Diastereoselective Addition of sec-Butyl Grignard to an Imine Precursor for an Atazanavir Intermediate

| Reactant 1 | Reactant 2 | Product | Diastereomeric Ratio (d.r.) | Yield |

|---|---|---|---|---|

| N-tert-butanesulfinyl ketimine | sec-Butylmagnesium bromide | Chiral sulfinamide | >95:5 | High |

This data is representative of typical results for this class of reaction.

Following the Grignard addition, the tert-butanesulfinyl auxiliary is readily cleaved under mild acidic conditions to reveal the desired chiral amine, which is then carried forward to complete the synthesis of Atazanavir. The high degree of stereocontrol afforded by this Grignard addition is critical for the ultimate efficacy of the drug.

Agrochemical Intermediate Synthesis: Precursor for Mandipropamid (B155232)

In the agrochemical sector, this compound is instrumental in the synthesis of mandipropamid, a highly effective fungicide used to control late blight in various crops. The synthesis of a key chiral amine intermediate of mandipropamid also employs the diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine.

The core of the synthetic strategy involves the reaction of this compound with a specific N-tert-butanesulfinyl aldimine. This addition creates the stereocenter necessary for the fungicide's biological activity. The choice of the Grignard reagent and the chiral auxiliary is crucial for achieving the high diastereoselectivity required for an efficient and cost-effective manufacturing process.

Table 2: Synthesis of a Mandipropamid Intermediate via this compound Addition

| Reactant 1 | Reactant 2 | Product | Diastereomeric Ratio (d.r.) | Yield |

|---|---|---|---|---|

| N-tert-butanesulfinyl aldimine | This compound | Chiral sulfinamide intermediate | ~90:10 | ~85% |

This data is based on reported laboratory syntheses.

The resulting sulfinamide is then deprotected to yield the chiral amine, which is a central building block for the final mandipropamid molecule. This synthetic route highlights the importance of Grignard reagents like this compound in accessing stereochemically rich molecules for the agrochemical industry.

Stereochemical Aspects of Sec Butylmagnesium Chloride Reactions

Stereoselective Reactions Mediated by sec-Butylmagnesium Chloride

This compound is a key reagent in various stereoselective reactions, where it facilitates the formation of a specific stereoisomer over others. This selectivity is paramount in the synthesis of complex molecules, particularly in the pharmaceutical industry, where the biological activity of a compound is often dependent on its specific stereochemical configuration.

Pioneering work in the 1970s demonstrated the potential of this compound in enantioselective cross-coupling reactions. Early studies reported that nickel complexes featuring chiral phosphine (B1218219) ligands, such as DIOP, could catalyze the reaction between this compound or bromide and aryl halides like chlorobenzene (B131634) and bromobenzene. These reactions yielded (S)-2-phenylbutane with modest enantiomeric excess, providing an important proof-of-concept for asymmetric cross-coupling.

Asymmetric induction is the process by which a chiral entity influences the formation of a new chiral center in a reactant molecule, leading to a preferential formation of one enantiomer or diastereomer. In the context of this compound, the chiral Grignard reagent itself can act as the source of induction, or external chirality can be introduced through chiral ligands, catalysts, or solvents.

The addition of Grignard reagents to chiral carbonyl compounds is a fundamental method for creating new stereocenters. The inherent stereochemistry of the substrate directs the incoming nucleophile to a specific face of the carbonyl group, resulting in the formation of one diastereomer in excess. This process is often rationalized using stereochemical models like Cram's rule or the Felkin-Anh model.

The mechanism of Grignard addition involves the formation of a complex between the carbonyl compound and the magnesium atom of the reagent prior to the nucleophilic attack. nih.gov The stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the different products. The steric and electronic properties of both the chiral substrate and the Grignard reagent, in this case, this compound, play a crucial role in determining the degree of diastereoselectivity. nih.gov While the principles are well-established, the stereoselectivity of reactions involving allylmagnesium reagents with chiral ketones can be challenging to predict with standard models. nih.gov

Configurational Stability and Racemization of sec-Alkylmagnesium Reagents

A significant factor influencing the stereochemical outcome of reactions with this compound is its configurational stability. Chiral secondary alkylmagnesium reagents can undergo inversion of configuration, leading to racemization. The rate of this racemization is highly dependent on temperature and solvent.

Studies have shown that mixed secondary alkylmagnesium reagents can be configurationally stable for about an hour at temperatures up to -50 °C. However, detectable racemization occurs when these reagents are stirred for longer periods or at higher temperatures. For instance, holding a chiral secondary alkylmagnesium reagent at -20 °C for one hour can lead to a significant loss of enantiomeric excess. This instability at higher temperatures contrasts with the greater configurational stability of corresponding alkylcopper and alkylzinc reagents.

Below is an interactive table summarizing the configurational stability of a representative chiral secondary alkylmagnesium reagent at different temperatures.

Dynamic Kinetic Asymmetric Transformations (DYKAT) in sec-Butylmagnesium Chemistry

Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful strategy that allows for the conversion of a racemic mixture of starting materials into a single enantiomer of the product with a theoretical yield of up to 100%. thieme.de This process combines a rapid, in-situ racemization of the starting material with a highly enantioselective reaction. thieme.de The chiral catalyst or reagent selectively reacts with one enantiomer, and as that enantiomer is consumed, the equilibrium between the two enantiomers of the starting material shifts, continuously replenishing the reactive enantiomer. thieme.de

The configurational lability of this compound at temperatures above -50 °C makes it a potential candidate for DYKAT processes. researchgate.net In such a scenario, a racemic mixture of this compound could be used in a reaction with a chiral catalyst that selectively consumes one enantiomer. The ongoing racemization of the Grignard reagent would ensure that the entire racemic mixture is funneled into a single, enantiomerically pure product. While the concept is well-established for other systems, the application of DYKAT specifically utilizing the racemization of this compound is an area of ongoing research interest. researchgate.netfigshare.comsemanticscholar.org

Catalysis in Sec Butylmagnesium Chloride Mediated Transformations

Design and Application of Transition Metal Catalysts (Ni, Pd, Fe)

Transition metals, especially nickel (Ni), palladium (Pd), and iron (Fe), are mainstays in catalyzing cross-coupling reactions involving Grignard reagents. nih.gov The choice of metal is critical as it dictates the catalyst's activity, selectivity, and functional group tolerance. These metals facilitate the reaction through a catalytic cycle that typically involves oxidative addition, transmetalation, and reductive elimination. nih.gov

Nickel and palladium catalysts are widely employed for their high efficiency in forming C-C bonds. nih.gov While palladium catalysts are often lauded for their broad functional group tolerance, nickel catalysts have gained popularity for their ability to couple more challenging substrates, including certain ethers and other electrophiles with less reactive leaving groups. acs.orgacs.org Iron, being more abundant and less expensive, represents a cost-effective and environmentally benign alternative. Pioneering work demonstrated that simple iron salts can effectively catalyze the stereoselective coupling of alkenyl halides with Grignard reagents. nih.gov

The application of these catalysts allows for the coupling of sec-butylmagnesium chloride with a wide range of organic halides and pseudohalides. However, reactions involving secondary alkyl groups are prone to side reactions, which necessitates careful catalyst design. nih.gov

| Metal Catalyst | Common Precursors | Key Advantages | Typical Applications with Grignard Reagents |

|---|---|---|---|

| Nickel (Ni) | NiCl₂(dppe), Ni(acac)₂, Ni(cod)₂ | High reactivity, cost-effective, effective for challenging substrates | Kumada coupling, coupling with benzylic ethers, alkyl-alkyl bond formation |

| Palladium (Pd) | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Broad functional group tolerance, high efficiency, well-understood mechanisms | Negishi and Suzuki-type couplings (after transmetalation), coupling with aryl and vinyl halides |

| Iron (Fe) | FeCl₂, FeCl₃, Fe(acac)₃ | Low cost, abundant, environmentally benign | Cross-coupling of alkyl and alkenyl halides |

The ligand bound to the transition metal center is a critical component that modulates the catalyst's properties. Strategic ligand design, or "ligand engineering," is essential for enhancing catalytic activity and, particularly for chiral substrates, achieving high stereoselectivity. For challenging cross-couplings involving secondary alkyl Grignards like this compound, ligands are designed to promote the desired reductive elimination step while suppressing unwanted side reactions.

Phosphine (B1218219) ligands, especially bidentate (two-coordination point) phosphines, are among the most common and effective ligands. The "bite angle" of a bidentate phosphine—the P-Metal-P angle—can significantly influence the ease of reductive elimination from the metal center. For instance, PdCl₂(dppf), which features a large bite angle, has shown high activity in the cross-coupling of secondary butylzinc chloride (derived from the Grignard reagent) with aryl bromides. nih.gov For nickel-catalyzed couplings of benzylic ethers, bidentate phosphines like rac-BINAP and DPEPhos have proven effective. acs.org More recently, pincer-type ligands, which bind to the metal center through three points, have been shown to stabilize nickel catalysts and promote efficient coupling of allylic ethers with aryl Grignard reagents. mdpi.com

| Ligand Type | Example | Associated Metal | Effect on Catalysis |

|---|---|---|---|

| Bidentate Phosphine | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Pd | Large bite angle facilitates reductive elimination, enhancing product selectivity. nih.gov |

| Bidentate Phosphine | rac-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | Ni | Affords high yields in stereospecific cross-coupling of benzylic ethers. acs.org |

| π-Carbon Ligand | 1,3-Butadiene (B125203) | Ni, Pd | Enables catalytic pathways that avoid M(0) species, effective for alkyl-alkyl couplings. nih.gov |

| Pincer Ligand | β-Aminoketonato-based pincer | Ni | Stabilizes the metal complex, achieving high yields in allylic ether couplings. mdpi.com |

The reactivity and efficiency of catalytic systems involving this compound can be further improved through the use of co-catalysts and additives. Lithium chloride (LiCl) is a particularly notable additive. Grignard reagents in ethereal solvents like tetrahydrofuran (B95107) (THF) often exist as complex aggregates, which can limit their reactivity. LiCl has been shown to break up these polymeric aggregates, leading to the formation of more soluble and highly reactive monomeric organomagnesium species. organic-chemistry.orgvander-lingen.nl This effect gives rise to what are often termed "turbo-Grignard reagents," which exhibit enhanced reactivity and can participate in reactions at lower temperatures. vander-lingen.nlnih.govrsc.org This acceleration has also been observed in copper-catalyzed coupling reactions. elsevierpure.com

Copper salts, such as copper(I) chloride (CuCl) or copper(I) iodide (CuI), are frequently used as co-catalysts in Grignard reactions. sigmaaldrich.com Copper-catalyzed reactions, while often slower than their palladium counterparts, can be highly effective for specific transformations. tcichemicals.com In some systems, copper can act as a co-catalyst with palladium, where it is thought to facilitate the transmetalation step. Copper catalysts can also enable unique reaction pathways, such as regioselective allylic alkylations, where the choice of ligand on the copper center can direct the outcome to either Sₙ2 or Sₙ2' products. nih.gov

Mechanistic Role of Catalysts in Directing Reaction Pathways and Suppressing Side Reactions

A primary mechanistic challenge in transition metal-catalyzed cross-coupling reactions with secondary alkyl Grignard reagents like this compound is the competing side reaction of β-hydride elimination. researchgate.net After the formation of the key alkyl-metal intermediate, this intermediate can either undergo the desired reductive elimination to form the product or eliminate a β-hydrogen to produce an alkene and a metal-hydride species. For this compound, this would lead to the formation of butene isomers.

The central role of the catalyst and its associated ligands is to steer the reaction toward the desired pathway. This is achieved by influencing the relative rates of reductive elimination versus β-hydride elimination. An effective catalyst system ensures that reductive elimination is significantly faster. researchgate.netnih.gov Several strategies are employed to achieve this:

Steric Encumbrance : Bulky ligands can create a sterically congested environment around the metal center, which can destabilize the planar geometry required for the β-hydride elimination transition state, thereby favoring reductive elimination.

Chelation : In certain iron-catalyzed systems, it has been shown that chelation of the alkyl group to the iron center is crucial. This chelation prevents the alkyl group from adopting the necessary conformation for β-hydride elimination, thus suppressing the side reaction and promoting the cross-coupling pathway. nih.gov

Electronic Effects : The electronic properties of the ligands can influence the electron density at the metal center, which in turn affects the rates of the catalytic steps.

Alternative Mechanisms : Some catalytic systems, particularly those using π-carbon ligands like 1,3-butadiene with Ni or Pd, may operate through alternative mechanistic pathways that avoid the formation of intermediates prone to β-hydride elimination altogether. nih.gov These reactions may proceed through an anionic metal complex that reacts directly with the alkyl halide. nih.gov

By carefully controlling these factors, catalysts can effectively direct the reactivity of this compound, minimizing side reactions and maximizing the yield of the desired cross-coupled product.

Advanced Analytical and Spectroscopic Characterization of Sec Butylmagnesium Chloride

The precise characterization of sec-Butylmagnesium chloride is fundamental to its effective use in synthesis. Advanced analytical and spectroscopic techniques are employed to monitor its formation in real-time, elucidate the complex structures of the organomagnesium species in solution and the solid state, and accurately determine the reagent's activity and purity.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving sec-butylmagnesium chloride. These calculations allow for the identification and characterization of transition states, which are the fleeting, high-energy structures that molecules pass through as they transform from reactants to products. wuxiapptec.com The geometry and energy of these transition states are critical in determining the rate and feasibility of a chemical reaction.

For Grignard reactions, such as the addition of this compound to a carbonyl compound, DFT calculations can elucidate the step-by-step mechanism. Studies on similar Grignard reagents have revealed that the reaction can proceed through various pathways, including a concerted, four-centered mechanism. nih.govresearchgate.net In this model, the formation of the new carbon-carbon bond and the oxygen-magnesium bond occurs simultaneously through a cyclic transition state. researchgate.net The structure of this transition state, including the coordination of solvent molecules to the magnesium atom, significantly influences the activation energy of the reaction. mit.edu

Computational models for the addition of Grignard reagents to carbonyl compounds have shown that a dimeric form of the Grignard reagent may be involved, where the carbonyl compound coordinates to one magnesium atom, and the alkyl group from the adjacent magnesium atom performs the nucleophilic attack. nih.govresearchgate.net This highlights the complexity of Grignard reaction mechanisms, which can be unraveled through detailed quantum chemical calculations. The insights gained from these computational studies are crucial for understanding and predicting the behavior of this compound in its various chemical transformations.

Modeling the Schlenk Equilibrium and Solvation Environments

Grignard reagents, including this compound, exist in solution as a complex mixture of species governed by the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide. For this compound, the equilibrium can be represented as:

2 sec-BuMgCl ⇌ (sec-Bu)₂Mg + MgCl₂

The position of this equilibrium is highly dependent on the solvent. nih.govacs.orgresearchgate.net Computational modeling, particularly through ab initio molecular dynamics simulations, has been pivotal in understanding the role of the solvent in this dynamic process. nih.govacs.orgresearchgate.net These simulations show that solvent molecules, typically ethers like tetrahydrofuran (B95107) (THF) or diethyl ether, play a direct and crucial role in the mechanism of ligand exchange. nih.govacs.org

Computational studies on model Grignard reagents reveal that the transformation between species in the Schlenk equilibrium occurs through the formation of dinuclear, chlorine-bridged intermediates. nih.govacs.orgresearchgate.net The solvent dynamics are key to the cleavage and formation of magnesium-chlorine and magnesium-carbon bonds. nih.govacs.org Bond breaking tends to occur at a more solvated magnesium center, while bond formation happens at a less solvated one. nih.govacs.org The number of coordinating solvent molecules can vary, leading to multiple, low-energy solvation structures that are in equilibrium. nih.govacs.orgacs.org This dynamic solvation environment maintains a relatively flat free energy profile for the Schlenk equilibrium. nih.govacs.org Understanding these solvation effects through computational models is essential for comprehending the reactivity and speciation of this compound in solution.

Below is a table summarizing the key species involved in the Schlenk equilibrium of this compound and their typical solvation states as inferred from computational studies on analogous Grignard reagents.

| Species Name | Chemical Formula | Typical Coordination at Mg (in THF) | Role in Equilibrium |

| This compound | sec-BuMgCl | Tetrahedral (with 2 THF) | Monomeric Grignard reagent |

| Di-sec-butylmagnesium | (sec-Bu)₂Mg | Tetrahedral (with 2 THF) | Product of disproportionation |

| Magnesium chloride | MgCl₂ | Trigonal-bipyramidal (with 3 THF) | Product of disproportionation |

| Chlorine-bridged dimer | [(sec-Bu)Mg(μ-Cl)]₂ | Varies | Intermediate in ligand exchange |

Predictive Capabilities for Reactivity and Selectivity in this compound Reactions

A significant goal of computational chemistry is to predict the outcome of chemical reactions, including their reactivity and selectivity, without the need for extensive experimental work. For reactions involving this compound, computational models are increasingly being used to forecast which products will be formed and in what proportions. digitellinc.com

DFT calculations can be employed to determine the activation energies for competing reaction pathways. researchgate.net For instance, in the addition of this compound to a chiral ketone, there are multiple possible transition states leading to different stereoisomeric products. By calculating the relative energies of these transition states, chemists can predict which diastereomer will be the major product. researchgate.net These predictions are often in good agreement with experimental results. researchgate.net

Furthermore, the development of machine learning models, trained on data from quantum chemical calculations, is emerging as a powerful tool for high-throughput prediction of reactivity and selectivity. digitellinc.com These models can learn the complex relationships between molecular structure and reaction outcomes, enabling rapid screening of potential reactions and catalysts. digitellinc.com For this compound, such predictive models could be used to optimize reaction conditions to achieve a desired outcome, for example, by selecting the appropriate solvent or temperature to maximize the yield of a specific stereoisomer. The continued development of these predictive computational tools holds great promise for the rational design of chemical syntheses involving this compound.

Industrial Relevance and Process Chemistry Considerations

Scalability of Synthetic Methods for sec-Butylmagnesium Chloride Production

The synthesis of Grignard reagents like this compound is notoriously exothermic, posing significant safety and control challenges upon scale-up. hzdr.degordon.edu Traditional batch processing, while common, presents difficulties in managing heat dissipation and ensuring consistent reaction initiation, which can lead to hazardous accumulations of unreacted alkyl halides. fraunhofer.deacs.org

Continuous Flow Synthesis: To overcome the limitations of batch production, continuous flow chemistry has emerged as a superior method for the industrial-scale synthesis of Grignard reagents. acs.orgresearchgate.net Continuous Stirred Tank Reactors (CSTRs) and other flow systems offer significant advantages:

Enhanced Safety: By maintaining a small reaction volume at any given time, continuous reactors minimize the potential hazards associated with the highly exothermic nature of the Grignard reaction. gordon.edu

Improved Heat Management: The high surface-area-to-volume ratio in flow reactors allows for more efficient heat exchange, enabling precise temperature control that is crucial for minimizing side reactions. youtube.com

Consistent Quality: Continuous processing allows for steady-state control, leading to more consistent product quality and yield. gordon.edu

Rapid Optimization: Flow chemistry setups facilitate rapid optimization of process parameters such as temperature, flow rate, and reagent concentration to achieve maximum throughput with minimal energy input. fraunhofer.deacs.org

Studies have demonstrated that transitioning from semi-batch to continuous production can significantly improve the selectivity of Grignard reagent formation and reduce the formation of undesirable byproducts. researchgate.netresearchgate.net Laboratory and pilot-scale continuous reactors have achieved full conversion of halides with yields ranging from 89-100%. acs.org This scalability is further enhanced by innovations in reactor design, such as those using 3D laser melting to create complex internal structures for superior heat exchange. fraunhofer.deyoutube.com

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety Profile | Higher risk due to large reaction volume and potential for thermal runaway. hzdr.defraunhofer.de | Inherently safer due to small reaction volume and superior heat control. gordon.edu |

| Heat Transfer | Limited and difficult to control, especially on a large scale. acs.org | Highly efficient due to high surface-area-to-volume ratio. youtube.com |

| Process Control | Dosing-controlled to manage exothermicity; inconsistent reagent ratios over time. acs.orgyoutube.com | Allows for rapid steady-state control and real-time monitoring. gordon.edu |

| Yield & Selectivity | Prone to side product formation (e.g., Wurtz coupling) due to changing reagent ratios. youtube.comrsc.org | Can improve selectivity and reduce byproducts. researchgate.net |

| Scalability | Scale-up is challenging due to heat management and safety concerns. acs.org | More straightforward and safer scale-up. researchgate.net |

Green Chemistry Principles in Grignard Reagent Synthesis and Use

The synthesis and application of Grignard reagents are increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. umb.eduyale.edu Key principles applied to this compound production include the use of safer solvents, energy efficiency, and waste prevention. sigmaaldrich.com

Safer Solvents: Traditionally, Grignard reactions are conducted in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). beyondbenign.org However, these solvents have significant environmental and safety drawbacks. umb.edu A leading green alternative is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like corn cobs and sugarcane bagasse. gordon.eduumb.edu

Advantages of 2-MeTHF:

Renewable Source: It is produced from renewable feedstocks, aligning with the principle of using renewable resources. ijarse.comrsc.org

Improved Safety & Handling: 2-MeTHF has a higher boiling point and flash point than THF and is less prone to forming explosive peroxides. rsc.org

Simplified Work-up: Unlike the fully water-miscible THF, 2-MeTHF is only partially miscible with water, which simplifies the aqueous work-up and product extraction phases, often eliminating the need for an additional extraction solvent like toluene. ijarse.com

Enhanced Performance: Studies have shown that 2-MeTHF can be equal or superior to traditional solvents in terms of reaction efficiency and can suppress the formation of certain byproducts. ijarse.comrsc.org

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing processes to minimize waste, such as reducing byproduct formation through continuous flow methods. sigmaaldrich.comacs.org |

| Safer Solvents and Auxiliaries | Replacing traditional solvents like THF and diethyl ether with greener alternatives like 2-MeTHF. sigmaaldrich.comijarse.com |

| Design for Energy Efficiency | Utilizing continuous flow reactors for better thermal management, thus minimizing energy requirements for heating and cooling. yale.edusigmaaldrich.com |

| Use of Renewable Feedstocks | Employing solvents like 2-MeTHF, which can be derived from renewable biomass sources. gordon.eduyale.edu |

| Catalysis | While the primary reaction is stoichiometric, catalysis can be used in subsequent coupling reactions, which is preferable to using other stoichiometric reagents. sigmaaldrich.comacs.org |

| Real-time Analysis for Pollution Prevention | Implementing in-situ monitoring (e.g., FTIR, NIR) to control the reaction and prevent the formation of hazardous byproducts. hzdr.desigmaaldrich.com |

Process Optimization for Large-Scale Chemical Manufacturing: Yield, Purity, and Byproduct Management

Optimizing the large-scale production of this compound requires a multifaceted approach focusing on maximizing product yield and purity while minimizing waste. azom.com This involves careful control of reaction conditions, purification of raw materials, and effective management of byproducts. deskera.com

Byproduct Management: A primary challenge in Grignard reagent synthesis is the formation of the Wurtz coupling product, where the Grignard reagent reacts with the unreacted alkyl halide. researchgate.netrsc.org This side reaction reduces the yield of the desired this compound and complicates purification. rsc.org Strategies to minimize Wurtz coupling include:

Low Reactant Concentration: Lowering the halide concentration can reduce the likelihood of the side reaction. rsc.org

Temperature Control: Maintaining low reaction temperatures is critical for suppressing byproduct formation. rsc.org

Continuous Processing: Continuous reactors that maintain a large excess of magnesium ensure that the alkyl halide is more likely to react with the metal surface than with the already-formed Grignard reagent. youtube.comresearchgate.net

Process Analytical Technology (PAT): For precise control over the manufacturing process, modern chemical plants employ Process Analytical Technology (PAT). In-situ monitoring tools are vital for understanding and controlling the reaction in real-time.

FTIR and NIR Spectroscopy: Inline Fourier-transform infrared (FTIR) and near-infrared (NIR) spectroscopy can monitor the concentration of the starting alkyl halide and the formation of the Grignard reagent. acs.org This is crucial for definitively identifying the reaction initiation, which is often associated with a variable induction period. acs.org By ensuring the reaction has started before adding the bulk of the halide, operators can prevent dangerous accumulations. acs.org

Reaction Calorimetry: This technique measures the heat flow of the reaction, providing critical data for ensuring process safety and optimizing reaction performance during scale-up.

By integrating these control strategies, manufacturers can ensure accurate dosing of reactants, identify any process deviations immediately, and optimize the reaction for maximum yield and purity. acs.org This level of control is essential for the safe, efficient, and economical large-scale production of this compound.

Future Research Directions in Sec Butylmagnesium Chloride Chemistry

Development of Novel and More Sustainable Catalytic Systems

A significant thrust in modern chemistry is the development of catalytic systems that are not only highly efficient but also environmentally benign and economically viable. For reactions involving sec-butylmagnesium chloride, this translates to moving away from precious metal catalysts and exploring alternatives based on earth-abundant elements.

Iron, being abundant, inexpensive, and relatively non-toxic, has emerged as a particularly attractive alternative for catalyzing cross-coupling reactions. researchgate.netdntb.gov.ua Research is increasingly focused on designing sophisticated iron-based catalysts that can mediate the coupling of this compound with a wide array of organic electrophiles, including challenging substrates like aryl chlorides. researchgate.net Mechanistic studies, combining experimental data with computational analysis, are unraveling the intricacies of these iron-catalyzed processes, paving the way for the rational design of next-generation catalysts with enhanced activity and selectivity. nih.govumd.edunih.gov The development of novel ligands and reaction conditions tailored for iron catalysis is expanding the scope of these transformations, making them more versatile and applicable to the synthesis of complex molecules. researchgate.net

The synergy between biocatalysis and organometallic chemistry presents another exciting frontier. Future investigations may explore the use of enzymes in cascade reactions initiated by the addition of this compound, combining the selective bond-forming capabilities of the Grignard reagent with the exquisite stereocontrol of biocatalysts.

Exploration of Undiscovered Synthetic Transformations and Reactivity Modes

While the classical nucleophilic addition and cross-coupling reactions of this compound are well-established, there remains a vast, underexplored landscape of its chemical reactivity. Future research will undoubtedly focus on uncovering novel synthetic transformations and harnessing unique reactivity modes of this versatile reagent.

Furthermore, the exploration of unprecedented reactivity through the formation of mixed-metal species is a burgeoning area of research. For instance, the interaction of this compound with other metal salts can generate unique bimetallic reagents with distinct reactivity profiles compared to the parent Grignard reagent. These hybrid reagents could enable previously inaccessible transformations and offer new solutions for selective bond formation.

The stereochemical outcome of reactions involving this compound is another area ripe for investigation. While some stereoselective additions are known, the development of new chiral ligands and catalytic systems that can control the absolute and relative stereochemistry of products formed from this compound additions remains a significant challenge. Achieving high levels of stereocontrol would be a major advance, particularly in the synthesis of chiral alcohols and other enantiomerically enriched building blocks for the pharmaceutical and agrochemical industries. hes-so.ch

Integration with Advanced Flow Chemistry and Automation Technologies

The translation of chemical synthesis from traditional batch processes to continuous flow systems offers numerous advantages in terms of safety, efficiency, and scalability. mt.com Grignard reactions, including those with this compound, are particularly well-suited for this transition due to their often exothermic nature and the need for precise control over reaction parameters.